N-(4-ethylbenzyl)cyclopropanamine
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Overview
Description
N-(4-ethylbenzyl)cyclopropanamine: is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an ethyl group at the para position. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)cyclopropanamine typically involves the reaction of 4-ethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nitric acid, bromine, sulfuric acid, or other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-ethylbenzyl)cyclopropanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate the binding properties and mechanisms of action of various biological targets .
Medicine: While not widely used in therapeutic applications, this compound may be explored for its potential pharmacological properties. Research may focus on its effects on neurotransmitter systems and its potential as a lead compound for drug development .
Industry: In industrial settings, this compound can be used in the manufacturing of specialty chemicals. It may also play a role in pollution management due to its low toxicity to aquatic organisms.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and benzyl group allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzylcyclopropanamine: Similar structure but lacks the ethyl group on the benzyl ring.
N-(4-methylbenzyl)cyclopropanamine: Similar structure with a methyl group instead of an ethyl group on the benzyl ring.
N-(4-chlorobenzyl)cyclopropanamine: Similar structure with a chlorine atom on the benzyl ring.
Uniqueness: N-(4-ethylbenzyl)cyclopropanamine is unique due to the presence of the ethyl group at the para position of the benzyl ring. This substitution can influence its chemical reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-13-12-7-8-12/h3-6,12-13H,2,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSDUSSQDGEUIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405981 |
Source
|
Record name | N-(4-ethylbenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892576-76-0 |
Source
|
Record name | N-(4-ethylbenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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